

# Preliminary toxicity assessment of "Antifungal agent 36"

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Antifungal agent 36 |           |
| Cat. No.:            | B7805992            | Get Quote |

# Preliminary Toxicity Assessment of Antifungal Agent 36

## **Executive Summary**

This document outlines the preliminary toxicity profile of a novel investigational compound, "Antifungal Agent 36." The assessment includes acute systemic toxicity, in vitro cytotoxicity, and genotoxicity potential. Acute dermal toxicity was evaluated in a rodent model, cytotoxicity was assessed using human liver carcinoma (HepG2) cells, and mutagenicity was determined via the Ames test. The findings indicate that Antifungal Agent 36 exhibits moderate acute toxicity and dose-dependent cytotoxicity. No mutagenic potential was observed in the tested bacterial strains. This report provides the foundational data and experimental protocols to guide further non-clinical safety studies.

# **Acute Systemic Toxicity Objective**

To determine the acute dermal median lethal dose (LD50) of **Antifungal Agent 36** in a rat model.

# Experimental Protocol: Acute Dermal Toxicity (Limit Test)



The study was conducted based on OECD Guideline 402. A single dose of 2000 mg/kg body weight of **Antifungal Agent 36**, formulated in a 0.5% carboxymethyl cellulose vehicle, was applied to the shaved, intact skin of five male and five female Sprague-Dawley rats. The application site was covered with a porous gauze dressing for 24 hours. Animals were observed for mortality, clinical signs of toxicity, and body weight changes for 14 days post-application. At the end of the observation period, all surviving animals were subjected to a gross necropsy.

#### Results

No mortality was observed at the limit dose of 2000 mg/kg. Mild, transient erythema was noted at the application site in 8 out of 10 animals, which resolved within 72 hours. No other significant clinical signs of systemic toxicity or changes in body weight were recorded. Gross necropsy revealed no treatment-related abnormalities.

### **Data Summary**

Table 1: Acute Dermal Toxicity of **Antifungal Agent 36** in Rats (LD50)

| Parameter          | Value        | Classification                    |
|--------------------|--------------|-----------------------------------|
| LD50 (Dermal, Rat) | > 2000 mg/kg | GHS Category 5 or<br>Unclassified |
| Observed Mortality | 0/10         | -                                 |

| Key Clinical Signs | Mild, transient erythema | - |

# In Vitro Cytotoxicity Objective

To evaluate the cytotoxic potential of **Antifungal Agent 36** by determining the half-maximal inhibitory concentration (IC50) in a human cell line.

### **Experimental Protocol: MTT Assay**



Human liver carcinoma (HepG2) cells were seeded in 96-well plates at a density of 1 x  $10^4$  cells/well and incubated for 24 hours. Cells were then treated with **Antifungal Agent 36** at various concentrations (0.1  $\mu$ M to 100  $\mu$ M) for 48 hours. Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours to allow for formazan crystal formation. The formazan product was solubilized with dimethyl sulfoxide (DMSO), and absorbance was measured at 570 nm. Cell viability was calculated as a percentage relative to the vehicle control (0.1% DMSO). The IC50 value was determined by non-linear regression analysis.

### Results

**Antifungal Agent 36** induced a dose-dependent reduction in the viability of HepG2 cells. The calculated IC50 value indicates moderate cytotoxicity.

### **Data Summary**

Table 2: In Vitro Cytotoxicity of Antifungal Agent 36 on HepG2 Cells (IC50)

| Cell Line | Assay Duration | IC50 (µM) [95% CI] |  |
|-----------|----------------|--------------------|--|
|-----------|----------------|--------------------|--|

| HepG2 | 48 hours | 27.4 [24.1 - 31.0] |

# **Genotoxicity Assessment Objective**

To assess the mutagenic potential of **Antifungal Agent 36** using the bacterial reverse mutation assay (Ames test).

### **Experimental Protocol: Ames Test**

The assay was performed using Salmonella typhimurium strains TA98 and TA100, both with and without metabolic activation (S9 mix from Aroclor 1254-induced rat liver). **Antifungal Agent 36** was tested at five concentrations ranging from 5 to 5000  $\mu$  g/plate . The number of revertant colonies was counted after 48 hours of incubation at 37°C. A positive result was defined as a dose-related increase in the number of revertants to at least twice the vehicle



control value. Sodium azide (for TA100) and 2-nitrofluorene (for TA98) were used as positive controls.

#### Results

No significant, dose-dependent increase in the number of revertant colonies was observed for either strain, with or without metabolic activation. The positive controls elicited the expected strong mutagenic response.

### **Data Summary**

Table 3: Ames Test Results for Mutagenicity of Antifungal Agent 36

| Strain | Metabolic<br>Activation (S9) | Highest Conc.<br>Tested (μ g/plate ) | Result   |
|--------|------------------------------|--------------------------------------|----------|
| TA98   | Absent                       | 5000                                 | Negative |
| TA98   | Present                      | 5000                                 | Negative |
| TA100  | Absent                       | 5000                                 | Negative |

| TA100 | Present | 5000 | Negative |

Visualizations: Workflows and Pathways
Overall Toxicity Assessment Workflow





Click to download full resolution via product page

Caption: Workflow for the preliminary toxicity assessment of Antifungal Agent 36.

## **Hypothesized Cytotoxic Signaling Pathway**





Click to download full resolution via product page

Caption: Hypothesized pathway for Antifungal Agent 36-induced apoptosis.







 To cite this document: BenchChem. [Preliminary toxicity assessment of "Antifungal agent 36"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7805992#preliminary-toxicity-assessment-of-antifungal-agent-36]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com